What are the chemical and physical properties of 2,5-Furandimethanol?
What are the chemical and physical properties of 2,5-Furandimethanol?
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Furandimethanol (FDM), a bio-derived platform chemical, is attracting significant attention across the pharmaceutical, polymer, and materials science sectors.[1][2][3] This technical guide provides an in-depth overview of the chemical and physical properties of 2,5-Furandimethanol, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines experimental methodologies for its synthesis and purification, and presents a visualization of its primary synthesis pathway.
Chemical and Physical Properties
2,5-Furandimethanol (CAS No. 1883-75-6) is a white or off-white crystalline solid.[2][4] It is a furan derivative characterized by two hydroxymethyl groups attached at the 2 and 5 positions of the furan ring.[5] This structure, particularly the presence of the hydroxyl groups and the furan ring, imparts high reactivity and structural versatility, making it a valuable intermediate in the synthesis of a wide range of chemical entities, including drug molecules.[6]
Quantitative Data Summary
The key physical and chemical properties of 2,5-Furandimethanol are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈O₃ | [5][7][8][9] |
| Molecular Weight | 128.13 g/mol | [5][7][8][10] |
| Appearance | White to off-white or sandy brown powder/solid | [1][2][4] |
| Melting Point | 74-77 °C | [1][2][7] |
| Boiling Point | 275.00 to 276.00 °C @ 760.00 mm Hg (estimated) | [8][9] |
| Density | ~1.3 g/cm³ | [9][11] |
| Flash Point | 120.3 °C (249.0 °F) TCC (estimated) | [8][9] |
| Solubility | Soluble in water, ethanol, acetone, pyridine, tetrahydrofuran. Insoluble in ethane, toluene, and dichloroethane. | [4] |
| Vapor Pressure | 0.002000 mmHg @ 25.00 °C (estimated) | [8] |
| LogP (o/w) | -1.326 (estimated) | [8] |
Chemical Reactivity
The chemical behavior of 2,5-Furandimethanol is dominated by its two primary functional groups: the hydroxyl groups and the furan ring.
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Hydroxyl Groups: The two hydroxyl groups can undergo a variety of common alcohol reactions, such as esterification, etherification, and condensation.[6] This reactivity allows for the straightforward incorporation of the furan moiety into larger molecules, such as polyesters and polyurethanes.[2][7]
-
Furan Ring: The furan ring is an aromatic heterocycle that can participate in electrophilic substitution and nucleophilic addition reactions under specific conditions.[6] The double bonds within the furan ring can also undergo hydrogenation, leading to the formation of 2,5-bis(hydroxymethyl)tetrahydrofuran.[12]
Experimental Protocols
The following sections detail generalized methodologies for the synthesis and purification of 2,5-Furandimethanol, based on commonly cited laboratory and industrial practices.
Synthesis via Hydrogenation of 5-Hydroxymethylfurfural (HMF)
The most prevalent method for the synthesis of 2,5-Furandimethanol is the selective hydrogenation of 5-Hydroxymethylfurfural (HMF), a key bio-based platform chemical derived from carbohydrates.[11][12]
Objective: To selectively reduce the aldehyde group of HMF to a hydroxyl group, yielding FDM.
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
Solvent (e.g., ethanol, methanol, water, or solvent-free conditions)[12][13]
-
Hydrogen gas (H₂) or a hydrogen donor (e.g., formic acid)[14][15]
-
Catalyst (e.g., Pt/C, Ru/C, Co-NC, Cu-based catalysts)[12][13][14]
-
High-pressure batch reactor
Procedure:
-
The HMF substrate is dissolved or suspended in the chosen solvent within a high-pressure reactor.
-
The selected catalyst is added to the mixture. The choice of catalyst is crucial for achieving high selectivity towards FDM.
-
The reactor is sealed and purged with an inert gas before being pressurized with hydrogen to the desired pressure (e.g., 5 to 50 bar).[12][13]
-
The reaction mixture is heated to the target temperature (e.g., 70-140 °C) and agitated for a specified duration (e.g., 1-16 hours).[12][14]
-
Upon completion, the reactor is cooled, and the pressure is carefully released.
-
The catalyst is removed from the reaction mixture by filtration.
-
The solvent is removed under reduced pressure to yield the crude 2,5-Furandimethanol product.
Purification by Adsorption Chromatography
A common method for purifying technical grade 2,5-Furandimethanol involves adsorption chromatography.[2][4]
Objective: To remove impurities from crude 2,5-Furandimethanol.
Materials:
-
Crude 2,5-Furandimethanol
-
Deionized water
-
Adsorbent resin (e.g., medium polar adsorption resin)[2]
-
Chromatography column
Procedure:
-
The crude 2,5-Furandimethanol is dissolved in deionized water, typically at an elevated temperature (e.g., 90°C), to create a solution.[2][4]
-
This solution is then passed through a chromatography column packed with a suitable adsorbent resin.[2][4]
-
The adsorption process is carried out at a controlled temperature and flow rate to ensure efficient separation of the target compound from impurities.[2]
-
The purified 2,5-Furandimethanol solution is collected.
-
The final product is obtained after the removal of water, typically through dehydration or evaporation.[2][4]
Visualizations
The following diagram illustrates a key logical relationship in the production and utility of 2,5-Furandimethanol.
Caption: Synthesis and application pathway of 2,5-Furandimethanol.
Safety and Handling
2,5-Furandimethanol is harmful if swallowed, in contact with skin, or if inhaled.[10][16] It can cause skin and serious eye irritation.[16]
Precautions for Safe Handling:
-
Avoid contact with skin, eyes, and clothing.[10]
-
Use only in a well-ventilated area or in a chemical fume hood.[9]
-
Avoid the formation of dust and aerosols.[10]
-
Wash hands thoroughly after handling.[10]
Conditions for Safe Storage:
-
Keep the container tightly sealed in a cool, dry, and well-ventilated place.[10]
-
Store away from heat, sparks, and open flames.[9]
-
Recommended storage temperature is between 2-8°C.[9]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety goggles with side shields.[17]
-
Skin Protection: Wear protective gloves and impervious clothing.[10][17]
-
Respiratory Protection: If exposure limits are exceeded, use a suitable respirator.[17]
In case of accidental release, avoid dust formation and eliminate all ignition sources.[17] Collect the spillage and dispose of it in accordance with local, state, and federal regulations.[10]
References
- 1. nbinno.com [nbinno.com]
- 2. What is 2,5-Furandimethanol used for?_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. 2,5-Furandimethanol | 1883-75-6 [chemicalbook.com]
- 5. 2,5-Furandimethanol | C6H8O3 | CID 74663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sugar-energy.com [sugar-energy.com]
- 7. 2,5-Furandimethanol (FDM/BHMF) Company, CAS 1883-75-6 | GS Biomats [gsbiomats.com]
- 8. 2,5-furan dimethanol, 1883-75-6 [thegoodscentscompany.com]
- 9. 2,5-Furandimethanol | CAS#:1883-75-6 | Chemsrc [chemsrc.com]
- 10. 2,5-Furandimethanol|1883-75-6|MSDS [dcchemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2,5-Furandimethanol synthesis - chemicalbook [chemicalbook.com]
- 14. CN110698440A - A kind of method for preparing 2,5-furandimethanol from solvent-free 5-hydroxymethylfurfural - Google Patents [patents.google.com]
- 15. Highly selective one-pot production of 2,5-furandimethanol from saccharides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. echemi.com [echemi.com]
